molecular formula C7H4N4O4 B13509619 3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B13509619
M. Wt: 208.13 g/mol
InChI Key: VHVAOOADTHQMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe presence of a nitro group at the 3-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical transformations and biological studies .

Preparation Methods

Chemical Reactions Analysis

3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and electrophilic reagents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Properties

Molecular Formula

C7H4N4O4

Molecular Weight

208.13 g/mol

IUPAC Name

3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C7H4N4O4/c12-7(13)4-1-8-6-5(11(14)15)2-9-10(6)3-4/h1-3H,(H,12,13)

InChI Key

VHVAOOADTHQMIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C=NN21)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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